molecular formula C22H29N3O2 B5440622 (1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine

(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine

Cat. No.: B5440622
M. Wt: 367.5 g/mol
InChI Key: ALBWJVXEMNDZTH-PKOBYXMFSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pressure), and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques like thermal analysis can be used to study some of these properties .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

(1R,9aR)-1-[[2-(4-methoxy-6-methylpyrimidin-2-yl)phenoxy]methyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16-14-21(26-2)24-22(23-16)18-9-3-4-11-20(18)27-15-17-8-7-13-25-12-6-5-10-19(17)25/h3-4,9,11,14,17,19H,5-8,10,12-13,15H2,1-2H3/t17-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBWJVXEMNDZTH-PKOBYXMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2OCC3CCCN4C3CCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2OC[C@@H]3CCCN4[C@@H]3CCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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